N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
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Overview
Description
“N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . It has been synthesized and studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system containing a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound typically involve the formation of the pyrrolo[2,3-d]pyrimidine core, followed by various functional group transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature with a melting point of 67-69℃ .Mechanism of Action
Target of Action
Similar compounds have been found to inhibitProtein Kinase B (PKB or Akt) and Janus Kinase 1 (JAK1) . These kinases play crucial roles in intracellular signaling pathways regulating growth, survival, and inflammation .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation and subsequent signaling through phosphorylation of several enzyme or transcription factor substrates .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The ClogP value and molecular weight of similar compounds are less than 4 and 400 respectively, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Future Directions
Biochemical Analysis
Biochemical Properties
N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has been evaluated for its ability to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This interaction with the α-amylase enzyme suggests that this compound could potentially be used in the treatment of diabetes .
Cellular Effects
It has been shown to have cytotoxic effects against different cancer cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been shown to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-22(26(24,25)12-14-5-3-2-4-6-14)15-8-10-23(11-15)18-16-7-9-19-17(16)20-13-21-18/h2-7,9,13,15H,8,10-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWMTSMVQGLRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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